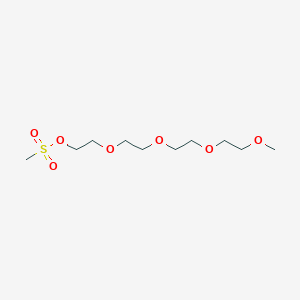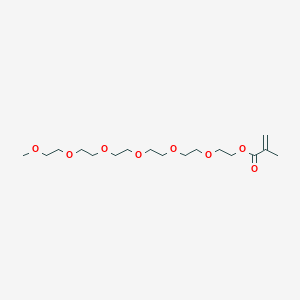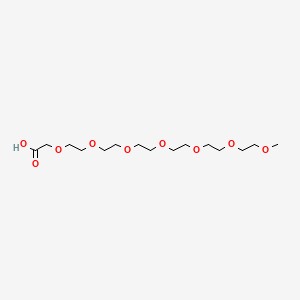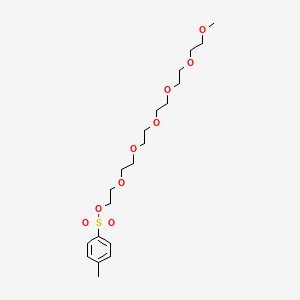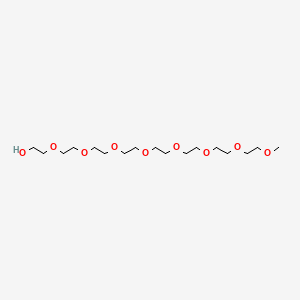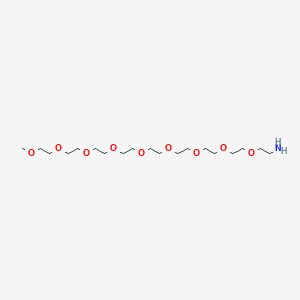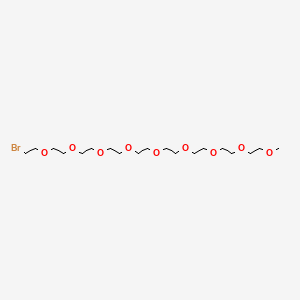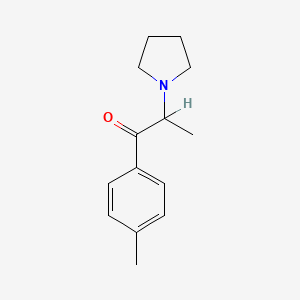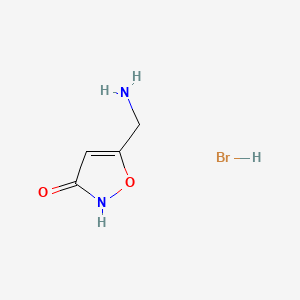
Muscimol hydrobromide
Descripción general
Descripción
Muscimol hydrobromide is the major psychoactive alkaloid present in many mushrooms of the Amanita genus . Unlike psilocybin, a tryptamine, muscimol is a potent, selective agonist of the GABAA receptor . Amanita muscaria contains two main active ingredients, Ibotenic acid and its derivative Muscimol .
Synthesis Analysis
The synthesis of Muscimol involves DBU, NH3, and BH3 . A PEGylated derivative of muscimol was synthesized and attached via an ami .Molecular Structure Analysis
Muscimol hydrobromide has a molecular formula of C4H7BrN2O2 . It comprises a five-member ring and a short carbon chain with a functional amine (NH2) group at the end .Chemical Reactions Analysis
Muscimol is a potent, selective agonist of the GABAA receptor . It is the product of the decarboxylation or drying of ibotenic acid and it is thought that muscimol is as much as ten times more potent than ibotenic acid .Physical And Chemical Properties Analysis
Muscimol is an organic chemical with the formula C4H6N2O2 . It has a similar structure to the neurotransmitter GABA, which lacks the ring but has the same functional amine group at the end of its carbon chain .Aplicaciones Científicas De Investigación
Neurotoxicity Testing
Muscimol hydrobromide has been used in the development of micro-electrode array based tests for neurotoxicity . These tests assess the reproducibility of neuronal network responses to chemical exposures . Muscimol’s application in this field contributes to the standardization of in vitro neurotoxicity/neuropharmacology evaluation .
Psychoactive Compound
Muscimol is a potent psychoactive compound found in certain mushrooms . It is a potent and selective orthosteric agonist for the GABA A receptor . This property makes it a compound of great interest in neuropharmacology .
Pain Relief
Recent studies from 2023 show that Muscimol, an agonist for the GABA A receptor, was able to significantly alleviate pain in its peak effect . This suggests its potential use in pain management .
Neuroprotection
Muscimol has shown promise in neuroprotection . Its ability to enhance inhibitory neurotransmission and protect neurons from excitotoxic damage makes it a compound of great interest in neuropharmacology . It could potentially benefit conditions like neurodegenerative diseases .
Cognitive Modulation
Muscimol has diverse pharmacological effects, including cognitive modulation . This underscores its therapeutic potential across a range of neurological and psychiatric disorders .
Anticonvulsant Properties
Muscimol also has anticonvulsant properties . This makes it a potential therapeutic agent for treating conditions like epilepsy .
Treatment of Parkinson’s Disease
Muscimol has been used in trials studying the treatment of Parkinson’s Disease . Its interaction with GABA-A receptors could potentially help manage the symptoms of this neurodegenerative disorder .
Anxiety and Insomnia
Due to its sedative properties, muscimol may help reduce anxiety and improve sleep quality . This suggests its potential use in managing anxiety disorders and insomnia .
Mecanismo De Acción
Target of Action
Muscimol hydrobromide primarily targets the Gamma-aminobutyric acid (GABA) receptors in the human brain . These receptors include the GABA receptor subunit alpha-1 , GABA receptor subunit beta-3 , and GABA receptor subunit gamma-2 . These receptors play a crucial role in inhibitory neurotransmission, which is essential for maintaining the balance between excitation and inhibition in the central nervous system .
Mode of Action
Muscimol hydrobromide acts as a potent and selective orthosteric agonist for the GABA-A receptor . By mimicking the inhibitory neurotransmitter GABA, muscimol activates these receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons . This results in decreased neuronal excitability .
Biochemical Pathways
The primary biochemical pathway affected by muscimol hydrobromide is the GABAergic pathway . By acting as an agonist at GABA-A receptors, muscimol enhances the inhibitory effects of GABA, leading to decreased neuronal excitability . This is crucial for maintaining the balance between excitation and inhibition in the central nervous system .
Pharmacokinetics
It is known that muscimol is very soluble in water , which could potentially influence its bioavailability and pharmacokinetic behavior.
Result of Action
The activation of GABA-A receptors by muscimol leads to a decrease in neuronal excitability, resulting in a calming effect . This can have various effects on the central nervous system, including neuroprotection, pain relief, cognitive modulation, and anticonvulsant properties . These diverse pharmacological effects underscore muscimol’s therapeutic potential across a range of neurological and psychiatric disorders .
Action Environment
The action of muscimol hydrobromide can be influenced by various environmental factors. For instance, the compound’s solubility in water and ethanol could affect its distribution in the body and its interaction with its target receptors.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(aminomethyl)-1,2-oxazol-3-one;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2.BrH/c5-2-3-1-4(7)6-8-3;/h1H,2,5H2,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZOJWHOZRKYQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ONC1=O)CN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171182 | |
| Record name | Muscimol hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Muscimol hydrobromide | |
CAS RN |
18174-72-6 | |
| Record name | Muscimol hydrobromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18174-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Muscimol hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018174726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18174-72-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304080 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Muscimol hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Aminomethyl-3-hydroxyisoxazole hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Muscimol hydrobromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZZ5MBX4M3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Muscimol hydrobromide interact with its target and what are the downstream effects?
A1: Muscimol hydrobromide is a potent and selective agonist of the gamma-aminobutyric acid type A (GABAA) receptor. [, , , , , ] It binds to the GABAA receptor at a site distinct from that of GABA itself, leading to the opening of chloride ion channels. [, , , , , ] This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential. This inhibitory effect on neuronal activity is responsible for the diverse pharmacological effects of Muscimol hydrobromide, including its anxiolytic, sedative, and muscle relaxant properties. [, , , , , ]
Q2: What is the structural characterization of Muscimol hydrobromide?
A2: While the provided abstracts do not explicitly mention the molecular formula or weight of Muscimol hydrobromide, they consistently highlight its function as a GABAA receptor agonist. For detailed structural information, please refer to chemical databases like PubChem or ChemSpider.
Q3: The research mentions the administration of Muscimol hydrobromide directly into specific brain regions like the amygdala and nucleus accumbens. How does the location of administration affect its effects?
A3: The effects of Muscimol hydrobromide are highly localized, meaning that its action is restricted to the site of administration. [, , , ] This characteristic is evident in studies where injections into different brain regions, such as the amygdala or nucleus accumbens, elicit distinct behavioral responses. [, , , ] For example, intra-amygdala injections of Muscimol hydrobromide have been shown to produce anxiolytic-like effects in animal models, [, , ] while injections into the nucleus accumbens attenuate naloxone-induced morphine withdrawal symptoms. [] These findings underscore the importance of targeted administration for achieving specific therapeutic outcomes.
Q4: The studies mention both "high-anxiety" and "low-anxiety" rats. How do these individual differences in anxiety levels influence the effects of Muscimol hydrobromide?
A4: Research suggests that the anxiolytic effects of Muscimol hydrobromide are more pronounced in high-anxiety rats compared to their low-anxiety counterparts. [, ] For instance, in the elevated plus-maze test, Muscimol hydrobromide increased open-arm exploration (indicative of reduced anxiety) only in high-anxiety rats. [, ] This differential response highlights the importance of considering individual variability in anxiety levels when investigating the therapeutic potential of GABAA receptor agonists.
Q5: The studies also suggest hemispheric lateralization in the effects of Muscimol hydrobromide on anxiety. Could you elaborate on this?
A5: Intriguingly, research indicates that the left and right amygdala may respond differently to Muscimol hydrobromide. [, , ] Some studies found that injections into the left amygdala of high-anxiety rats produced more pronounced anxiolytic effects than injections into the right amygdala. [, , ] This lateralization suggests a potential asymmetry in the GABAergic system within the amygdala and highlights the need for further research to fully understand the complex interplay between brain hemisphere, GABAA receptor activation, and anxiety regulation.
Q6: What are the implications of these findings for the development of new anxiolytic therapies?
A6: The localized and specific action of Muscimol hydrobromide, coupled with the observed individual and hemispheric differences in response, underscores the complexity of targeting the GABAergic system for therapeutic purposes. [, , , ] Future research should focus on developing drug delivery strategies that allow for precise targeting of specific brain regions and consider individual variability in anxiety levels and GABAergic system function. Such advancements could lead to more effective and personalized anxiolytic therapies with fewer side effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



